molecular formula C7H10N2O2S2 B15054979 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B15054979
M. Wt: 218.3 g/mol
InChI Key: YBNDLSKTWMFBJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of cyclopropylamine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with a variety of biological molecules.

Comparison with Similar Compounds

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

What sets this compound apart is its unique combination of a cyclopropyl group and a methylsulfonyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4-cyclopropyl-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2O2S2/c1-13(10,11)6-5(4-2-3-4)9-7(8)12-6/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

YBNDLSKTWMFBJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2CC2

Origin of Product

United States

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